2,4-Dichloro-6-methoxyanilinium chloride
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Overview
Description
2,4-Dichloro-6-methoxyanilinium chloride is a chemical compound with the molecular formula C7H8Cl3NO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-methoxyanilinium chloride typically involves the chlorination of 6-methoxyaniline followed by the formation of the anilinium chloride salt. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methoxyanilinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2,4-Dichloro-6-methoxyanilinium chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-methoxyanilinium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: Similar in structure but lacks the methoxy group.
6-Methoxyaniline: Similar in structure but lacks the chlorine atoms.
2,4-Dichloro-6-methoxyaniline: The neutral form of the compound without the chloride ion.
Uniqueness
2,4-Dichloro-6-methoxyanilinium chloride is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
84254-93-3 |
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Molecular Formula |
C7H8Cl3NO |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
(2,4-dichloro-6-methoxyphenyl)azanium;chloride |
InChI |
InChI=1S/C7H7Cl2NO.ClH/c1-11-6-3-4(8)2-5(9)7(6)10;/h2-3H,10H2,1H3;1H |
InChI Key |
UPNRYPFDYAGGHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)Cl)[NH3+].[Cl-] |
Origin of Product |
United States |
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